N-isovaleryl-L-homoserine lactone is a signaling molecule belonging to the class of acyl-homoserine lactones, which play a crucial role in bacterial quorum sensing. This compound facilitates communication among bacterial populations, influencing behaviors such as biofilm formation, virulence, and bioluminescence. It is specifically produced by certain species of Proteobacteria, including Bradyrhizobium japonicum, where it acts as a quorum-sensing signal that can induce gene expression at low concentrations .
N-isovaleryl-L-homoserine lactone is synthesized by specific bacterial strains, particularly those in the Bradyrhizobium genus. The enzyme responsible for its synthesis is known as BjaI, which catalyzes the reaction using isovaleryl-CoA as a substrate . The compound has been identified in culture fluids of B. japonicum, where it accumulates to nanomolar concentrations and can activate cellular responses at picomolar levels .
The synthesis of N-isovaleryl-L-homoserine lactone primarily involves enzymatic pathways within bacteria. The key enzyme, BjaI, utilizes isovaleryl-CoA and S-adenosylmethionine (SAM) to produce the lactone. This reaction demonstrates a preference for CoA-linked substrates over acyl carrier protein (ACP) substrates, which is atypical for many fatty acyl-HSL synthases .
N-isovaleryl-L-homoserine lactone contains a lactone ring formed from the homoserine backbone and an isovaleryl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 173.23 g/mol .
N-isovaleryl-L-homoserine lactone participates in various biological reactions primarily related to quorum sensing. It acts as an inducer for specific gene expressions within bacterial cells, impacting their collective behavior.
The mechanism of action involves the binding of N-isovaleryl-L-homoserine lactone to specific receptor proteins within target bacterial cells. This binding triggers signal transduction pathways that lead to altered gene expression patterns associated with group behaviors.
N-isovaleryl-L-homoserine lactone has significant implications in microbiology and biotechnology:
IV-HSL synthesis is catalyzed by the LuxI-type acyl-HSL synthase BjaI (encoded by the bjaI gene, locus tag blr1063). BjaI belongs to a phylogenetically distinct subfamily of LuxI homologs that includes RpaI (Rhodopseudomonas palustris) and BtaI (photosynthetic bradyrhizobia) [1] [4]. Unlike canonical LuxI enzymes (e.g., LasI in Pseudomonas aeruginosa), which typically generate straight-chain AHLs, BjaI produces the branched-chain IV-HSL using isovaleryl-CoA as the acyl substrate [1] [6]. Genetic deletion of bjaI abolishes IV-HSL production, confirming its indispensable role in signal synthesis [1].
Table 1: Key Features of BjaI in IV-HSL Biosynthesis
Property | BjaI | Canonical LuxI Enzymes |
---|---|---|
Primary Substrate | Isovaleryl-CoA | Acyl-acyl carrier protein (ACP) |
Acyl Chain Specificity | Branched-chain (isovaleryl, C5) | Straight-chain (C4–C18) |
Phylogenetic Clade | RpaI/BtaI/BjaI subfamily | EsaI/LasI clade |
Signal Produced | IV-HSL | e.g., 3-oxo-C12-HSL (LasI) |
BjaI exhibits a marked preference for CoA-linked acyl substrates over ACP-linked counterparts:
Table 2: Substrate Utilization Kinetics of Selected LuxI Homologs
Enzyme | Organism | Preferred Substrate | Km (μM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
BjaI | B. japonicum USDA110 | Isovaleryl-CoA | 8.2 ± 0.9 | 1.9 × 104 M-1s-1 |
BmaI1 | Burkholderia mallei | Octanoyl-ACP | 15.3 ± 1.4 | 6.7 × 103 M-1s-1 |
LasI | P. aeruginosa | 3-Oxo-dodecanoyl-ACP | 22.0 ± 3.1 | 4.1 × 103 M-1s-1 |
IV-HSL synthesis is tightly coupled to a positive feedback loop mediated by the LuxR-type receptor BjaR1:
Table 3: Regulatory Parameters of IV-HSL-Mediated Quorum Sensing
Component | Function | Key Characteristics |
---|---|---|
BjaR1 | LuxR-type transcription factor | Activated by IV-HSL at ≥10 pM; binds inverted repeat in bjaI promoter |
Inverted Repeat | cis-regulatory element | 5′-TATTCCNNGGATA-3′; essential for autoregulation |
IV-HSL Threshold | Quorum-sensing signal | Physiological concentration: ~5 nM; maximal response at 1 nM |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0